molecular formula C18H25Cl2N3O2 B2887032 N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795358-66-5

N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2887032
CAS No.: 1795358-66-5
M. Wt: 386.32
InChI Key: OWPBEJGGCKPCLC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound characterized by the presence of a dichlorophenyl group, a methoxy group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,4-dichloroaniline with 4-methoxybenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to cyclization reactions to form the bipiperidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the bipiperidine structure can facilitate interaction with biological membranes. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O2/c1-25-15-6-10-22(11-7-15)14-4-8-23(9-5-14)18(24)21-13-2-3-16(19)17(20)12-13/h2-3,12,14-15H,4-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBEJGGCKPCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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